

Confirming FDX1 as a Direct Target of Elesclomol: A Comparative Guide

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Compound of Interest

Compound Name: *Elesclomol*

Cat. No.: *B1671168*

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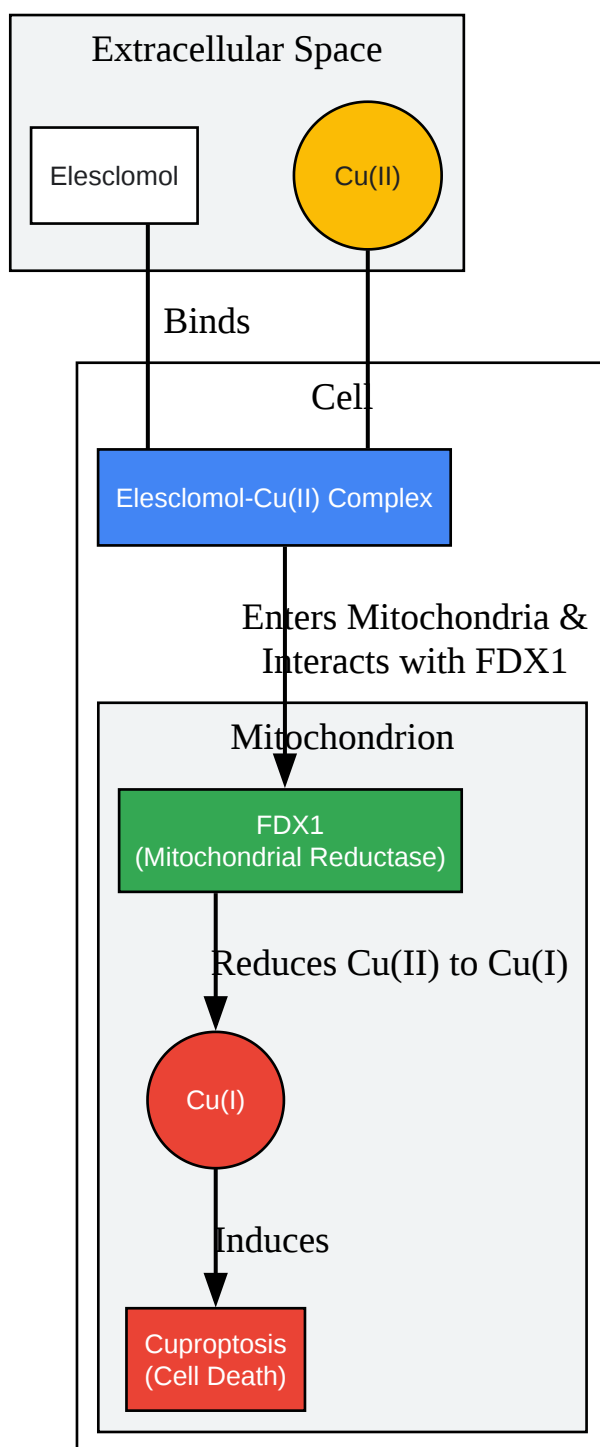
This guide provides a comprehensive analysis of the experimental evidence confirming Ferredoxin 1 (FDX1) as a direct molecular target of the anti-cancer agent **Elesclomol**. It compares **Elesclomol**'s mechanism of action with alternative copper ionophores and presents supporting data from key experimental methodologies.

Introduction

Elesclomol is a potent copper ionophore that has demonstrated significant anti-tumor activity. Its mechanism of action involves the transport of extracellular copper(II) ions into the mitochondria. Recent research has unequivocally identified the mitochondrial reductase FDX1 as the direct target of the **Elesclomol**-Cu(II) complex. FDX1 reduces Cu(II) to its more cytotoxic form, Cu(I), initiating a cascade of events leading to a novel form of regulated cell death termed "cuproptosis". This guide summarizes the pivotal experiments that have elucidated this mechanism and provides a comparative overview of **Elesclomol**'s performance.

Mechanism of Action: The Role of FDX1

Elesclomol's therapeutic effect is contingent on the presence of copper and the functional activity of FDX1. The current model suggests the following signaling pathway:



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Elesclomol-FDX1 Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the interaction between **Elesclomol** and FDX1.

Table 1: **Elesclomol** Binding Affinity and Cellular Efficacy

Parameter	Value	Cell Line/System	Reference
Elesclomol-Cu(II) Binding Affinity (K _a)	1017.1 M ⁻¹	In vitro (physiological pH)	[1]
IC ₅₀ of Elesclomol (Wild-Type FDX1)	20 nM	H9c2 cells	[1]
IC ₅₀ of Elesclomol (FDX1 Knockout)	122 nM	H9c2 cells	[1]
IC ₅₀ of Elesclomol-Cu	130.0 nM	si-NC Huh7 cells	[2]
IC ₅₀ of Elesclomol-Cu	193.2 nM	si-LINC02362 Huh7 cells (FDX1 downregulated)	[2]

Table 2: Comparison with Alternative Copper Ionophores

Compound	FDX1-Dependence	Mechanism Notes	Reference
Elesclomol	High	Directly reduced by FDX1 to release Cu(I) in mitochondria.	[1] [3]
Disulfiram	Implied	Induces a similar cuproptosis phenotype, and gene expression signatures strongly correlate with Elesclomol. Direct FDX1 reduction is less characterized.	[4]
Cu-ATSM	Low	Can deliver copper to mitochondria, but its effect is less dependent on FDX1 compared to Elesclomol.	[1]

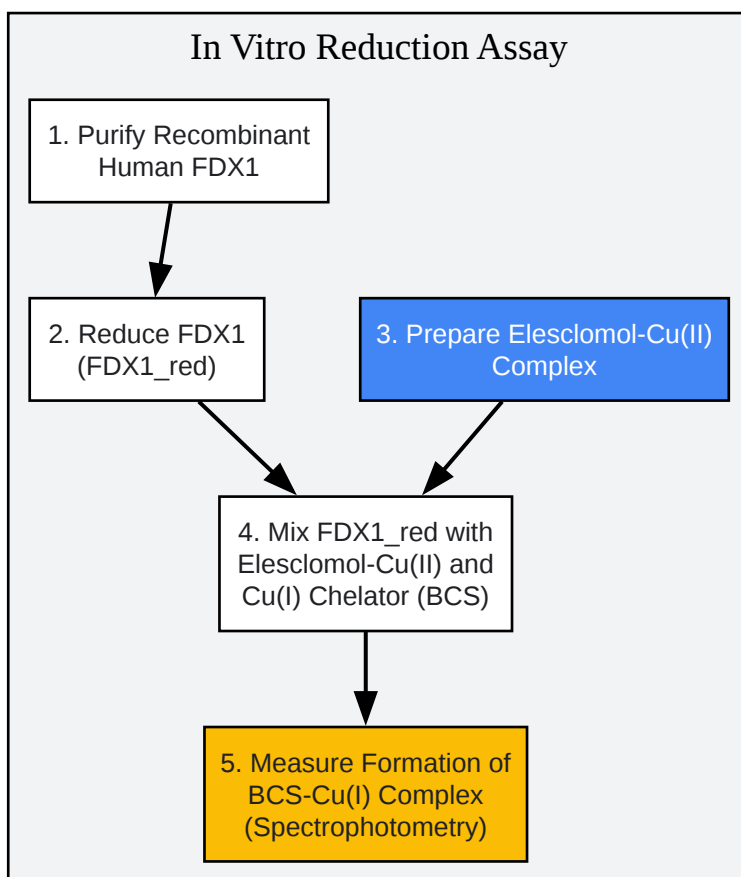
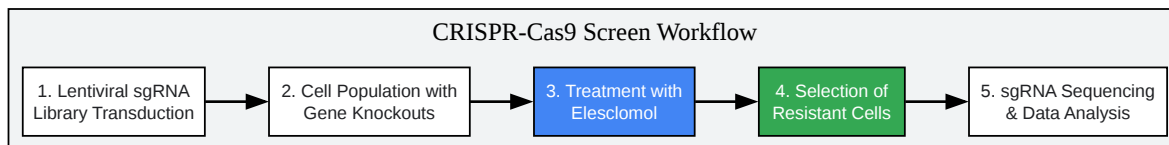
Key Experimental Evidence and Protocols

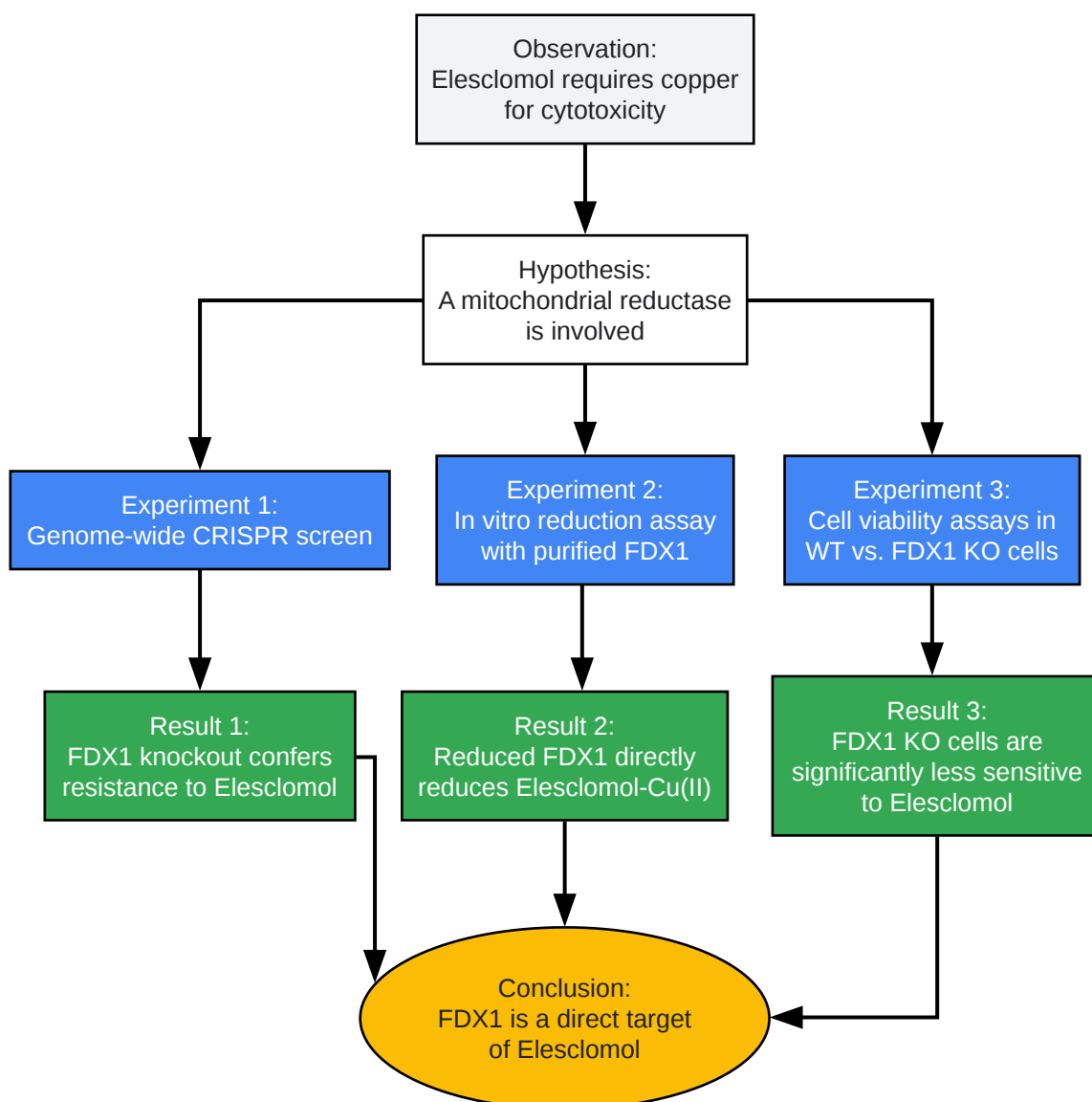
The confirmation of FDX1 as a direct target of **Elesclomol** is supported by a confluence of evidence from genetic screening, biochemical assays, and cell viability studies.

Genome-Wide CRISPR-Cas9 Screen

A pivotal experiment that identified FDX1 as essential for **Elesclomol**'s cytotoxicity was a genome-wide CRISPR-Cas9 loss-of-function screen.[\[3\]](#)

Experimental Workflow:





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References

- 1. FDX1-dependent and independent mechanisms of elesclomol-mediated intracellular copper delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LINC02362/hsa-miR-18a-5p/FDX1 axis suppresses proliferation and drives cuproptosis and oxaliplatin sensitivity of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. FDX1 regulates cellular protein lipoylation through direct binding to LIAS - PMC [pmc.ncbi.nlm.nih.gov]
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